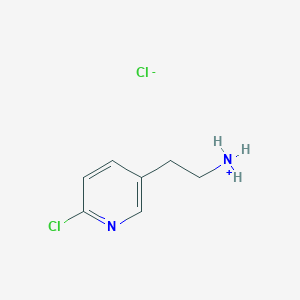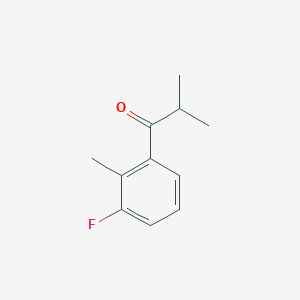
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate is a multifunctional organosilane compound that combines both organic and inorganic properties. It features a pyrrolidine ring, a carboxylate group, and a triethoxysilylpropyl moiety, making it highly versatile in various applications, particularly in material science, chemistry, and biomedical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate generally involves the following steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials like 3-triethoxysilylpropylamine and (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate.
Reaction Conditions: : The reaction often requires anhydrous conditions and specific catalysts to promote the coupling of the two key components.
Temperature and Solvent: : The reaction typically occurs at moderate temperatures (50-80°C) using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production involves:
Large-Scale Reactors: : Utilization of high-capacity reactors to ensure consistent product yield.
Catalysts and Purification: : Use of industrial-grade catalysts and purification methods like distillation or chromatography to obtain high-purity compound.
Automation: : Incorporation of automated systems to control reaction parameters and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: : The carboxylate group can participate in reduction reactions.
Substitution: : Various substitution reactions can occur, especially involving the silylpropyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.
Substitution Reagents: : Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
Oxidation Products: : Carboxylic acids or aldehydes.
Reduction Products: : Alcohols or primary amines.
Substitution Products: : Depending on the reactants, various organosilane derivatives.
Applications De Recherche Scientifique
In Chemistry
Used as a coupling agent in the formation of hybrid organic-inorganic materials and in surface modification of nanoparticles.
In Biology
Serves as a functional group modifier in drug design, improving the bioavailability and stability of pharmaceutical compounds.
In Medicine
In Industry
Employed in the production of advanced coatings, adhesives, and sealants due to its excellent bonding properties and chemical stability.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, modifying their activity.
Pathways: : It can be involved in signaling pathways that regulate cell adhesion, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Comparison
Compared to similar organosilanes, 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate offers unique properties such as enhanced stability and multifunctionality, allowing it to be used in diverse applications.
Similar Compounds
3-aminopropyltriethoxysilane: : Used in similar material science applications but lacks the pyrrolidine functionality.
N-(3-trimethoxysilylpropyl)-ethylenediamine: : Another coupling agent with different functional groups.
Trimethoxysilylpropyl diethylenetriamine: : Used in surface modifications but differs in its structural and functional properties.
Propriétés
IUPAC Name |
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-LOACHALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate](/img/structure/B8063089.png)
![tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate](/img/structure/B8063092.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B8063096.png)

![(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid](/img/structure/B8063111.png)




![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)
![(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063165.png)
